Ethyl 5-bromovalerate
Description
Significance as a Versatile Chemical Intermediate in Advanced Synthesis
The utility of Ethyl 5-bromovalerate stems from its identity as a versatile chemical intermediate. chemimpex.com The terminal bromine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. chemimpex.comijrpr.com This allows for the introduction of a five-carbon chain into a wide variety of molecules. Simultaneously, the ethyl ester functional group can be hydrolyzed to a carboxylic acid or undergo other ester-based reactions, providing another site for chemical modification.
This dual functionality enables chemists to construct complex molecular architectures efficiently. chemimpex.com It is widely employed in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. chemimpex.com For instance, it serves as a crucial linker in the development of targeted therapeutics, such as histone deacetylase (HDAC) inhibitors for cancer treatment, where the five-carbon chain provides optimal spacing between different parts of the drug molecule. tandfonline.comnih.gov Its role extends to the creation of enzyme inhibitors, where it is used to synthesize phosphinic pseudopeptides that mimic the transition states of enzymatic reactions. dokumen.pubresearchgate.net Researchers have also used it in the preparation of other important synthetic precursors, such as ethyl 5-azidovalerate and S(γ-Carboxypropyl)-DL-homocysteine. chemicalbook.com
Evolution of Research Trajectories for this compound
The research trajectory of this compound mirrors the broader evolution of organic synthesis. Historically, the synthesis and use of simple alkyl halides were foundational exercises in organic chemistry, often prepared through methods like the Hunsdiecker reaction or from alcohols. ijrpr.comorgsyn.org Early applications would have focused on its role as a straightforward alkylating agent.
In recent decades, the focus has shifted dramatically towards its application in creating highly complex and functional molecules. The advent of new synthetic methodologies, such as advanced transition-metal catalysis and photoredox reactions, has expanded the toolkit available to chemists, allowing for more sophisticated uses of building blocks like this compound. nih.govorganic-chemistry.org
Contemporary research heavily features this compound in fields that demand molecular precision:
Medicinal Chemistry and Drug Discovery : Its application has become highly specific, particularly in the rational design of drugs. It is frequently used as a linker in the synthesis of inhibitors for specific biological targets, such as HDACs and betaine-homocysteine S-methyltransferase. nih.govresearchgate.netnih.govnih.gov Its defined chain length is critical for optimizing the binding affinity and efficacy of these inhibitors.
Combinatorial and Solid-Phase Synthesis : The compound is utilized in solid-phase synthesis technologies, a cornerstone of modern drug discovery, which allows for the rapid generation of large libraries of related compounds for screening. google.comgoogle.com
Polymer and Materials Science : Research now explores its use in creating specialized polymers where the incorporation of its structure can impart unique properties like improved flexibility and durability. chemimpex.commdpi.com It has been used in the ring-opening polymerization of δ-valerolactone to create functional polyesters. mdpi.comrsc.org
This evolution highlights a shift from using this compound as a simple reagent to its strategic deployment as a specialized building block for constructing molecules with precisely defined functions and properties in cutting-edge research areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRWBGJRWRHQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163417 | |
| Record name | Ethyl 5-bromovalerate | |
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Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14660-52-7 | |
| Record name | Ethyl 5-bromovalerate | |
| Source | CAS Common Chemistry | |
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| Record name | Ethyl 5-bromovalerate | |
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| Record name | 14660-52-7 | |
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| Record name | Ethyl 5-bromovalerate | |
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| Record name | Ethyl 5-bromovalerate | |
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| Record name | ETHYL 5-BROMOVALERATE | |
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Synthetic Methodologies for Ethyl 5 Bromovalerate and Its Analogues
Established Synthetic Pathways to Ethyl 5-bromovalerate
Traditional methods for synthesizing this compound primarily rely on the esterification of its corresponding carboxylic acid, 5-bromovaleric acid. The preparation of this acid precursor is a critical first step.
One common route to 5-bromovaleric acid involves the ring-opening of δ-valerolactone. This reaction is typically performed by treating the lactone with dry hydrogen bromide gas, which cleaves the cyclic ester to form the terminal bromo-acid google.com. Another established method starts from cyclopentanone, which is oxidized using reagents like hydrogen peroxide in the presence of a copper salt and an alkali bromide chemicalbook.com.
Once 5-bromovaleric acid is obtained, the most conventional method for its conversion to this compound is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) masterorganicchemistry.commdpi.com. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by ethanol masterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, or the water formed as a byproduct is removed masterorganicchemistry.comtcichemicals.com.
An alternative, though less common, established pathway for creating ω-bromo esters is the Hunsdiecker reaction (also known as the Borodin-Hunsdiecker reaction) byjus.com. This reaction involves the decarboxylative halogenation of the silver salt of a carboxylic acid byjus.comadichemistry.com. For instance, a related compound, mthis compound, has been prepared by treating the silver salt of methyl hydrogen adipate (B1204190) with bromine wikipedia.orglscollege.ac.in. This radical-mediated process results in an alkyl halide with one less carbon atom than the starting carboxylic acid adichemistry.comwikipedia.org.
Innovations in this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for producing esters like this compound. These innovations span biocatalysis, novel metal-catalyzed routes, and the application of green chemistry principles.
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are particularly effective enzymes for ester synthesis due to their ability to function in non-aqueous environments and their high selectivity, which minimizes the need for protecting groups nih.govacs.org.
This compound can be synthesized biocatalytically through two main lipase-catalyzed pathways:
Direct Esterification: The direct reaction of 5-bromovaleric acid with ethanol.
Transesterification (Alcoholysis): The reaction of a different ester of 5-bromovaleric acid (e.g., mthis compound) with ethanol to exchange the alkoxy group.
These enzymatic reactions are typically carried out under mild conditions (often near room temperature), reducing energy consumption and preventing degradation of thermally sensitive compounds longdom.orgrsc.org. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used as they can be easily recovered and reused, enhancing process economy mdpi.comresearchgate.net. The lipase-catalyzed mechanism often follows a Ping-Pong Bi-Bi kinetic model, where the enzyme first forms an acyl-enzyme intermediate with one substrate before reacting with the second nih.gov.
Transition-metal catalysis offers a versatile toolkit for forming C-C and C-X bonds, and its principles are applied to ester synthesis. While more commonly applied to the synthesis of aryl esters or complex molecules, metal-catalyzed approaches can provide alternative pathways for haloalkanoates. For example, copper and palladium complexes are known to catalyze esterification and cross-coupling reactions researchgate.netmdpi.com.
One potential route is the direct synthesis of ortho-alkynylaryl halides through the transition metal-catalyzed reaction of ortho-silylaryl triflates with bromoalkynes nih.gov. Although this specific application is for aromatic systems, the development of novel catalytic systems continues to expand the scope of these reactions d-nb.infonih.gov. The development of metal catalysts for the direct and selective halo-esterification of unsaturated systems remains an area of active research, promising more direct and atom-economical routes in the future.
The production of this compound can be made more sustainable by adhering to the principles of green chemistry organic-chemistry.orgsolubilityofthings.com. Key strategies include:
Use of Renewable Feedstocks: Utilizing biomass-derived starting materials instead of petrochemicals. For instance, γ-valerolactone (GVL), a platform chemical derivable from lignocellulosic biomass, can be a precursor, aligning with the goal of using renewable resources solubilityofthings.com.
Catalysis over Stoichiometric Reagents: Employing catalysts, especially heterogeneous or recyclable ones like immobilized enzymes or solid acid catalysts, reduces waste compared to stoichiometric reagents acs.orgresolvemass.ca.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product acs.org.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids, or performing reactions under solvent-free conditions resolvemass.ca.
Biocatalytic methods (Section 2.2.1) are inherently green as they operate under mild conditions and are highly specific nih.govresearchgate.net. Similarly, using solid acid catalysts for esterification instead of liquid H₂SO₄ simplifies product purification, minimizes corrosive waste streams, and allows for catalyst recycling researchgate.net.
An alternative to esterification is the O-alkylation of a carboxylate salt. In this approach, 5-bromovaleric acid is first treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding 5-bromovalerate salt. This carboxylate anion then acts as a nucleophile and is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in a classic SN2 reaction to form the final ester product tcichemicals.comorganic-chemistry.org.
This method is distinct from the malonic ester synthesis, which is a well-known alkylation-based method for preparing substituted carboxylic acids. In the malonic ester synthesis, a doubly stabilized enolate ion is alkylated to form a new C-C bond jove.com. While not a direct route to this compound itself, it exemplifies the broader class of alkylation reactions in organic synthesis.
The Fischer-Speier esterification remains a cornerstone technique for producing esters like this compound due to its simplicity and the low cost of reagents mdpi.comtcichemicals.com. The reaction involves the direct reaction of a carboxylic acid with an alcohol under acidic catalysis masterorganicchemistry.com. As it is an equilibrium-limited process, various techniques are employed to maximize the yield mdpi.com. Using a large excess of the alcohol reactant can shift the equilibrium towards the products masterorganicchemistry.com. Alternatively, water can be removed from the reaction mixture as it forms, often by azeotropic distillation using a Dean-Stark apparatus.
Innovations in this area focus on the catalyst. While traditional homogeneous catalysts like H₂SO₄ are effective, they require neutralization and can lead to waste generation. Modern approaches increasingly use solid acid catalysts, such as sulfonated resins (e.g., Amberlyst) or zeolites researchgate.net. These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can be regenerated and reused, and often exhibit high selectivity, aligning with the principles of green chemistry resolvemass.caresearchgate.net.
Data Tables
| Methodology | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer-Speier Esterification | 5-Bromovaleric acid, Ethanol | H₂SO₄, TsOH (catalytic) | Heating/Reflux | Low-cost reagents, simple procedure. tcichemicals.com | Equilibrium-limited, requires excess alcohol or water removal, corrosive catalyst. masterorganicchemistry.com |
| Biocatalytic Esterification | 5-Bromovaleric acid, Ethanol | Immobilized Lipase (B570770) (e.g., Novozym® 435) | Mild temperatures (e.g., 30-60°C) | High selectivity, mild conditions, green process, reusable catalyst. nih.govnih.gov | Higher catalyst cost, potentially slower reaction rates. researchgate.net |
| O-Alkylation | 5-Bromovaleric acid, Ethylating Agent (e.g., EtI) | Base (e.g., K₂CO₃) | Moderate temperatures | Irreversible, high yield. | Requires stoichiometric base, alkylating agents can be hazardous. |
| Hunsdiecker Reaction | Silver salt of a C6-dicarboxylic acid monoester | Bromine (Br₂) | Heating in CCl₄ | Provides a route with decarboxylation. wikipedia.org | Requires stoichiometric silver salt, uses toxic solvent (CCl₄), radical mechanism can lead to side products. byjus.comadichemistry.com |
| Enzyme/Biocatalyst | Reaction Type | Substrates | Key Findings & Conditions | Reference |
|---|---|---|---|---|
| Novozym® 435 (Immobilized Candida antarctica lipase B) | Acidolysis | DHA+EPA concentrate, Ethyl acetate | Optimal synthesis of DHA/EPA ethyl esters performed at 60°C in n-hexane. | mdpi.com |
| Thermomyces lanuginosus lipase (TLL) immobilized on Q-Sepharose® | Transesterification | Fatty acids, Ethanol | Achieved 70.1% yield of fatty acid ethyl esters, outperforming commercial Novozyme® 435. Activity was enhanced 93-fold with SDS additive. | nih.gov |
| Lipolase 100 L (Soluble lipase) | Transesterification | Soybean oil, Ethanol | Highest yield (97%) obtained at 30°C with 10% v/v of lipase. | tandfonline.com |
| Porcine Pancreas Lipase | Esterification | Butyric acid, Various alcohols (C₄-C₁₁) | High conversion (>90%) for lower alcohols in hexane (B92381) at 30°C. | longdom.org |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Solvent Effects on Synthetic Outcomes
Research into analogous reactions, such as alkylations and esterifications, provides insight into solvent selection for synthesizing this compound. For instance, in alkylation reactions involving alkyl bromides, polar aprotic solvents are often favored. In one study, dimethylformamide (DMF) was identified as the optimal solvent for an alkylation, leading to a product yield of 93%. researchgate.net Similarly, acetonitrile (B52724) (MeCN) has been shown to be effective. researchgate.netsci-hub.red In another synthesis involving mthis compound, dry tetrahydrofuran (B95107) (THF) was used as the reaction solvent with sodium hydride (NaH) as a base. diva-portal.org
The selection of a solvent can also be guided by its impact on the reaction equilibrium. For esterification reactions, the choice of solvent can influence the equilibrium concentrations of reactants and products. Acetonitrile, for example, has been shown to promote the esterification of acetic acid, whereas DMF can suppress the reaction. researchgate.net The effect of different solvents on the yield of related alkylation and esterification reactions is summarized below.
Table 1: Effect of Different Solvents on Synthetic Reaction Yields
| Solvent | Reaction Type | Reactant(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Alkylation | Alkyl bromide | 93% | researchgate.net |
| Acetonitrile (MeCN) | Alkylation | Alkyl bromide | 94% | researchgate.net |
| Acetonitrile (MeCN) | Alkylation | This compound, 1-(2-Methoxyphenyl)piperazine | Not specified | sci-hub.red |
| Tetrahydrofuran (THF) | Alkylation | Mthis compound, Ethyl 4-hydroxycyclohexanecarboxylate | Not specified | diva-portal.org |
Temperature and Pressure Optimization
Temperature is a critical parameter that directly influences the kinetics and thermodynamics of a chemical reaction. For the synthesis of this compound, optimizing the temperature is essential for achieving a high reaction rate while minimizing the formation of undesirable byproducts.
In many organic syntheses, including alkylation reactions, temperature control is crucial for selectivity. For certain alkylation processes using alkyl bromides, lowering the reaction temperature to 0°C has been found to be optimal, resulting in yields as high as 94%. researchgate.net In other cases, a temperature range of 0°C to room temperature has been identified as ideal for maximizing yield. researchgate.net Conversely, for esterification reactions, higher temperatures are often employed to increase the reaction rate. Studies on the production of ethyl esters in fermentation processes show that increasing the temperature from 14°C to 26°C generally leads to higher levels of most ethyl esters. nih.gov However, excessively high temperatures can lead to decreased yield or product degradation. For example, in one enzymatic synthesis, increasing the temperature from 64°C to 84°C resulted in a decrease in product incorporation. researchgate.net
Table 2: Influence of Temperature and Pressure on Reaction Outcomes
| Parameter | Condition | Reaction Type | Observed Effect | Reference |
|---|---|---|---|---|
| Temperature | 0°C | Alkylation | Optimal condition, leading to 94% yield. | researchgate.net |
| Temperature | 0°C to Room Temperature | Alkylation | Identified as optimal conditions for 93% yield. | researchgate.net |
| Temperature | Increase from 14°C to 26°C | Esterification (Fermentation) | Increased production of ethyl esters. | nih.gov |
| Temperature | 65°C | Esterification | Achieved a maximum yield of 96.9% for n-propyl propanoate. | ceon.rs |
| Pressure | 50 mbar (Reduced) | Esterification (Enzymatic) | More effective, achieving ~54.74% triacylglycerol formation in 6h. | researchgate.net |
Reactivity and Mechanistic Investigations of Ethyl 5 Bromovalerate
Nucleophilic Substitution Reactions involving the Bromine Moiety
The primary mode of reactivity for ethyl 5-bromovalerate involves the nucleophilic substitution of the bromide, which is a good leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where an incoming nucleophile attacks the carbon atom bonded to bromine, leading to the displacement of the bromide ion in a single, concerted step. rsc.org
Diverse Nucleophile Reactivity Studies
This compound reacts with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. A notable example is its reaction with sodium azide (B81097) to produce ethyl 5-azidovalerate. wikipedia.org This transformation is a key step in synthesizing precursors for "click chemistry."
Another documented application is its reaction with sulfur-based nucleophiles. For instance, it has been used in the preparation of S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine, demonstrating its utility in modifying amino acid side chains. wikipedia.org These reactions highlight the compound's role as a potent electrophile in the presence of soft nucleophiles.
| Nucleophile | Reagent | Product | Reaction Type |
| Azide | Sodium Azide (NaN₃) | Ethyl 5-azidovalerate | SN2 |
| Thiol (Homocysteine) | DL-homocysteine | S(δ-Carboxybutyl)-DL-homocysteine | SN2 |
Intramolecular Cyclization Pathways
The bifunctional nature of this compound and its derivatives allows for intramolecular reactions to form cyclic structures. While direct cyclization is uncommon, derivatives of the parent molecule are key intermediates in the synthesis of heterocyclic systems, particularly piperidines.
For example, the synthesis of ethyl 2-oxo-3-piperidinecarboxylate, a valuable chemical intermediate, can be achieved through the hydrogenation and cyclization of diethyl 2-cyanoethylmalonate. google.com A plausible synthetic strategy originating from this compound would involve its conversion to ethyl 5-aminovalerate via nucleophilic substitution with an ammonia (B1221849) equivalent. Subsequent intramolecular amide formation (lactamization) would yield piperidin-2-one. Elaboration of such intermediates is a common strategy in heterocyclic chemistry. rsc.orgresearchgate.net This pathway underscores the potential for this compound to serve as a precursor to five- and six-membered nitrogen-containing rings.
Alkylation Reactions Utilizing this compound as an Alkylating Agent
In the context of nucleophilic substitution, this compound functions as an alkylating agent, transferring the 4-(ethoxycarbonyl)butyl group to a nucleophile. tcichemicals.com This capability is fundamental to its application in organic synthesis for extending carbon chains or introducing functionalized alkyl groups.
The reactions described with homocysteine serve as a prime example of its role as an alkylating agent, where the sulfur atom is alkylated. wikipedia.org The classification of alkylating agents often depends on the reaction conditions and the nature of the electrophile. tcichemicals.comresearchgate.net this compound, as a primary alkyl halide, is an effective agent for SN2-type alkylations. rsc.org
Role in Click Chemistry and Related Transformations
This compound is an important precursor for reagents used in click chemistry, a class of reactions known for their high yield, stereospecificity, and simple reaction conditions. google.com Specifically, it is used to synthesize ethyl 5-azidovalerate. wikipedia.org
The resulting azide can then participate in the Huisgen 1,3-dipolar cycloaddition with an alkyne. This reaction, particularly the copper-catalyzed variant (CuAAC), is the most prominent example of click chemistry. cymitquimica.com It leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which can act as a linker in various applications, from drug discovery to materials science. cymitquimica.comgoogle.com Thus, this compound serves as a foundational building block for creating molecules capable of undergoing these powerful conjugation reactions.
Catalytic Transformations Enabled by this compound Substrates
Beyond classical nucleophilic substitutions, the carbon-bromine bond in this compound can be activated by transition metal catalysts, enabling a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Couplings
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Alkyl bromides like this compound can serve as the electrophilic partner in several of these transformations, including the Suzuki-Miyaura reaction. tcichemicals.comorganic-chemistry.org
The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. tcichemicals.comorganic-chemistry.org
Transmetalation : A carbon group is transferred from an organoboron reagent (e.g., a boronic acid) to the palladium center, displacing the bromide. This step typically requires activation by a base. organic-chemistry.org
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.org
A significant challenge in using alkyl bromides with β-hydrogens, such as this compound, is the potential for a competing side reaction called β-hydride elimination from the Pd(II)-alkyl intermediate. organic-chemistry.org This can lead to the formation of alkene byproducts. However, advancements in ligand design and catalyst systems have expanded the scope of these reactions to include unactivated primary alkyl halides. organic-chemistry.orgorganic-chemistry.org Therefore, this compound has the potential to be coupled with various organoboron compounds, aryl halides (in Heck-type reactions), or other organometallic reagents under appropriate palladium catalysis. wikipedia.orgorganic-chemistry.orgresearchgate.net
| Reaction Name | Coupling Partner | Product Type | Key Mechanistic Steps |
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | R-(CH₂)₄COOEt | Oxidative Addition, Transmetalation, Reductive Elimination |
| Mizoroki-Heck Reaction | Alkene (R'-CH=CH₂) | R'-CH=CH-(CH₂)₄COOEt | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
Nickel-Photoredox Catalysis3.4.3. Organocatalytic Applications3.5. Detailed Mechanistic Studies of this compound Reactions3.5.1. Kinetic Investigations of Reaction Pathways3.5.2. Role of Intermediates in Catalytic Cycles3.5.3. Theoretical and Computational Modeling of Reactivity
Further research in specialized chemical databases and academic journals beyond the scope of this search may be required to obtain the specific information requested.
Applications of Ethyl 5 Bromovalerate in Advanced Organic Synthesis
Ethyl 5-bromovalerate as a Building Block for Complex Organic Molecules
The unique structure of this compound makes it an ideal starting material for the synthesis of more complex molecules. The presence of a terminal bromine atom on a five-carbon chain provides a reactive site for nucleophilic substitution reactions, while the ethyl ester group can be hydrolyzed, reduced, or otherwise modified. This dual functionality enables chemists to introduce a variety of molecular fragments and build intricate carbon skeletons.
A primary application of this compound is in the introduction of diverse functional groups into a molecule. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward incorporation of azides, amines, thiols, and other nucleophiles, thereby converting the simple alkyl bromide into a more complex and functionalized intermediate. This capability is fundamental to multistep synthetic sequences aimed at producing pharmaceuticals and other bioactive compounds.
Total Synthesis Strategies Employing this compound
The utility of this compound extends to its use in the total synthesis of natural products and their analogues. Its defined carbon chain and reactive handle are strategically employed to construct key fragments of larger, more complex target molecules.
A notable example of its application is in the total synthesis of (±)-bis-homosarkomycin ethyl ester. researchgate.net In this multi-step synthesis, this compound is a commercially available starting material. researchgate.net The synthesis involves the reaction of this compound with ethyl phosphonoacetate to form a key intermediate, α-methylene pimelate, which then undergoes further transformations to yield the target molecule. researchgate.net This synthetic route highlights the role of this compound in providing the foundational carbon framework for the construction of the natural product analogue. researchgate.net
Table 1: Key Reaction in the Synthesis of (±)-bis-homosarkomycin ethyl ester
| Reactants | Key Intermediate | Product |
| This compound, Ethyl phosphonoacetate | α-methylene pimelate | (±)-bis-homosarkomycin ethyl ester |
Information regarding the direct application of this compound in the preparation of bioactive scaffolds was not available in the provided search results.
Synthesis of Key Precursors and Intermediates
This compound is a direct precursor for the synthesis of ethyl 5-azidovalerate. umich.edusigmaaldrich.com This conversion is typically achieved through a nucleophilic substitution reaction where the bromide is displaced by an azide (B81097) ion, commonly from a source like sodium azide. Ethyl 5-azidovalerate is a valuable intermediate in its own right, particularly in click chemistry and for the introduction of nitrogen-containing functionalities into molecules. umich.edu
Table 2: Synthesis of Ethyl 5-azidovalerate
| Starting Material | Reagent | Product |
| This compound | Sodium azide (or similar azide source) | Ethyl 5-azidovalerate |
S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine Preparation
This compound is a key reagent in the synthesis of S-alkylated derivatives of homocysteine, specifically S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine sigmaaldrich.comsigmaaldrich.com. These compounds are of interest in biochemical research, particularly as inhibitors of enzymes such as betaine-homocysteine S-methyltransferase (BHMT) nih.gov. The synthesis involves the alkylation of the thiol group of DL-homocysteine with an appropriate bromo-ester, followed by hydrolysis of the ester to yield the final dicarboxylic acid.
The preparation of S(δ-Carboxybutyl)-DL-homocysteine, also referred to as (R,S)-5-(3-Amino-3-carboxy-propylsulfanyl)-pentanoic acid, serves as a well-documented example of this synthetic strategy nih.gov. In this reaction, DL-homocysteine is reacted with this compound under alkaline conditions. The reaction is typically carried out in a mixture of aqueous ethanol (B145695) and sodium carbonate, and the mixture is stirred under an inert atmosphere, such as argon, at room temperature nih.gov.
One reported synthesis of S(δ-Carboxybutyl)-DL-homocysteine starting from DL-homocysteine and this compound afforded the final product in a 31% yield nih.gov. An alternative approach involves the reduction of D,L-homocystine with sodium in liquid ammonia (B1221849), followed by the addition of this compound. This method has been shown to significantly improve the yield to 76% nih.gov. Subsequent hydrolysis of the ethyl ester is necessary to produce the final product.
The following table summarizes the reaction details for the synthesis of S(δ-Carboxybutyl)-DL-homocysteine from DL-homocysteine and this compound:
| Reactant 1 | Reactant 2 | Solvent | Base | Atmosphere | Yield |
| DL-homocysteine | This compound | 50% aqueous ethanol | Sodium carbonate | Argon | 31% |
| D,L-homocystine / Sodium | This compound | Liquid ammonia | - | - | 76% |
The structure of the resulting S(δ-Carboxybutyl)-DL-homocysteine has been confirmed through spectroscopic methods. The following table outlines the nuclear magnetic resonance (NMR) data for the synthesized compound nih.gov.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |
| 1H | 1.55 | m | 4H |
| 1H | 1.80 | m | 1H |
| 1H | 1.96 | m | 1H |
| 1H | 2.22 | t, J = 7.0 Hz | 2H |
| 1H | 2.48 | t, J = 7.0 Hz | 1H |
| 1H | 2.56 | m | 2H |
| 1H | 3.27 | dd, J = 7.2 and 5.6 Hz | 1H |
| 13C | 23.87 | - | - |
| 13C | 27.42 | - | - |
| 13C | 28.69 | - | - |
| 13C | 30.47 | - | - |
| 13C | 31.45 | - | - |
| 13C | 33.53 | - | - |
| 13C | 53.28 | - | - |
| 13C | 174.64 | - | - |
| 13C | 174.65 | - | - |
High-resolution mass spectrometry (HR-MS) further confirms the identity of the product, with a calculated mass for C9H18NO4S ([M+H]+) of 236.0957 and a found mass of 236.0961 nih.gov.
Applications in Specialized Chemical Fields
Biochemical Research and Enzyme Interactions
Ethyl 5-bromovalerate has proven to be a valuable tool in biochemical research, particularly in the study of metabolic processes and enzyme mechanisms. Its ability to participate in specific chemical syntheses allows for the creation of molecular probes and inhibitors that can elucidate complex biological pathways.
A significant application of this compound is in the synthesis of molecules used to investigate the metabolism of homocysteine. Homocysteine is a crucial intermediate amino acid in the methionine cycle. nih.govnih.gov Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as a risk factor for cardiovascular disease. nih.govmdpi.com
Researchers utilize this compound as a starting reagent to synthesize S(δ-Carboxybutyl)-DL-homocysteine (CBHcy). nih.govnih.gov This synthesized molecule acts as a potent and specific inhibitor of the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govebi.ac.uk The BHMT enzyme plays a key role in the remethylation of homocysteine to methionine in the liver. nih.govuniprot.org
By administering CBHcy to animal models, scientists can inhibit BHMT activity, leading to a controlled state of hyperhomocysteinemia. nih.gov This induced metabolic disruption allows for detailed study of the downstream consequences of impaired homocysteine metabolism, providing insights into the pathology of related diseases. For instance, studies in rats have shown that CBHcy-mediated inhibition of BHMT leads to significant changes in the levels of various metabolites related to the methionine cycle. nih.gov
Table 1: Effects of CBHcy-Mediated BHMT Inhibition in Rats
This table summarizes the metabolic changes observed in rats after treatment with S(δ-Carboxybutyl)-DL-homocysteine (CBHcy), a derivative of this compound.
| Parameter | Observation | Significance in Metabolic Pathway Study |
| Liver BHMT Activity | Decreased by 90% | Confirms the potent and specific inhibition of the target enzyme. nih.gov |
| Plasma Homocysteine | 4-fold increase | Successfully induces hyperhomocysteinemia, modeling a key pathological state. nih.gov |
| Plasma Betaine (B1666868) | 15-fold increase | Demonstrates the blockage of the BHMT pathway, as betaine is a substrate for this enzyme. nih.gov |
| Liver S-adenosylmethionine (SAM) | Decreased by 25% | Shows the downstream effects on the methionine cycle, as SAM is a critical methyl donor derived from methionine. nih.gov |
This targeted inhibition allows researchers to dissect the complex interactions within the homocysteine and folate metabolic pathways and to explore the mechanisms underlying homocysteine-induced endothelial dysfunction. nih.govmdpi.com
This compound also serves as a substrate in the study of enzyme-catalyzed reactions, offering a clear example of how enzymes can be utilized for specific chemical transformations. One notable example is its use in reactions catalyzed by Lipase (B570770) B from the yeast Candida antarctica (CALB). mdpi.comfrontiersin.org
CALB is a robust and versatile enzyme widely used in biocatalysis for reactions such as hydrolysis, esterification, and transesterification due to its high selectivity and stability. nih.govmdpi.com In a specific application, this compound is used as a reactant in a CALB-catalyzed transesterification reaction. This process involves the transfer of an acyl group from the ethyl ester to another molecule, demonstrating the enzyme's catalytic prowess in organic synthesis.
The use of this compound in such studies helps researchers understand the substrate specificity and reaction mechanism of enzymes like CALB. By varying substrates and reaction conditions, scientists can map the active site of the enzyme and optimize processes for the synthesis of valuable chemical compounds. nih.gov These enzyme-catalyzed reactions are often preferred over traditional chemical methods because they are highly selective, occur under mild conditions, and are more environmentally friendly. scispace.com
Analytical and Spectroscopic Characterization of Ethyl 5 Bromovalerate and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for separating ethyl 5-bromovalerate from reaction mixtures and quantifying its purity. wikipedia.org The choice of technique depends on the specific analytical goal, ranging from the high resolution required for purity assays to the rapid screening needed for reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. preprints.org A common approach involves reversed-phase (RP) HPLC, which utilizes a non-polar stationary phase and a polar mobile phase. wikipedia.org For this compound, a reverse-phase method with simple conditions can be employed for analysis. sielc.com
One established method uses a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is substituted with a volatile acid such as formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: Example HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1, reverse-phase |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Application | Purity assessment, impurity isolation |
This table presents a generalized set of HPLC conditions; specific parameters may be optimized for different analytical requirements.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that employs columns packed with smaller particles (typically less than 2 µm). eag.comnih.gov This results in significantly faster analysis times and higher resolution compared to traditional HPLC. eag.comwaters.com The principles of UPLC are based on the same chromatographic theory as HPLC but operate at much higher pressures (up to 100 MPa or 15,000 psi) to accommodate the smaller particle sizes. eag.comwaters.com
UPLC systems are particularly advantageous for the analysis of alkyl halides and can be applied to this compound for rapid purity determination and separation from closely related impurities. eag.comnih.gov Methodologies developed for HPLC, such as those using C18 reverse-phase columns, can often be transferred to UPLC systems to leverage the benefits of increased speed and resolution. sielc.comnih.govmdpi.com The enhanced separation efficiency of UPLC allows for better resolution of closely eluting peaks, providing a more accurate assessment of sample purity. waters.com
Gas Chromatography (GC) is a highly effective technique for assessing the purity of volatile compounds like this compound. calpaclab.comcymitquimica.comtcichemicals.com Purity is often reported as a percentage determined by GC analysis. cymitquimica.comtcichemicals.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium). ijpsr.com Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.
For alkyl halides, including bromo-compounds, GC coupled with a mass spectrometry detector (GC-MS) is a powerful tool for both separation and identification. nih.govnih.gov This combination allows for the sensitive detection and quantification of potential genotoxic impurities. nih.gov A typical column used for such analyses is a polysiloxane-based capillary column, such as a ZB-5 MS. ijpsr.com
Table 2: Typical GC Parameters for Alkyl Halide Analysis
| Parameter | Condition |
| Column | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) |
| Carrier Gas | Helium |
| Injector Temperature | 230 °C |
| Detector | Mass Spectrometer (MS) |
| MS Source Temperature | 230 °C |
This table outlines common parameters for GC-MS analysis of halogenated compounds; specific temperature programs and flow rates are optimized for each analysis. ijpsr.com
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions involving this compound in real-time. orgchemboulder.comthieme.de This simple, rapid, and cost-effective technique allows chemists to quickly assess the consumption of starting materials and the formation of products. orgchemboulder.comsigmaaldrich.com
In a typical TLC analysis, a small spot of the reaction mixture is applied to a silica (B1680970) gel plate (the stationary phase). orgchemboulder.com The plate is then placed in a chamber containing a suitable solvent system (the mobile phase). mit.edu As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. orgchemboulder.commit.edu More polar compounds interact more strongly with the silica gel and travel shorter distances, while less polar compounds travel further. mit.edu
For a reaction involving this compound, a common mobile phase might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rochester.edu By spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot. mit.edu The spots are often visualized under a UV lamp. mit.edursc.org
Spectroscopic Techniques for Structural Elucidation
While chromatography separates components, spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive information about the compound's carbon-hydrogen framework. chemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
The typical proton NMR assignments for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) are as follows: a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group adjacent to the oxygen, a triplet for the methylene protons adjacent to the bromine atom, a triplet for the methylene protons adjacent to the carbonyl group, and multiplets for the remaining two methylene groups in the pentanoate chain. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon, the two carbons of the ethyl ester group, and the five carbons of the bromovalerate chain, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. chemicalbook.comguidechem.com
Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Atom Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| Br-C H₂- | ~3.42 | ~33.0 |
| Br-CH₂-C H₂- | ~1.91 | ~31.9 |
| -CH₂-C H₂-C=O | ~1.79 | ~23.8 |
| -C H₂-C=O | ~2.34 | ~33.1 |
| -C =O | - | ~172.8 |
| O-C H₂-CH₃ | ~4.13 | ~60.5 |
| O-CH₂-C H₃ | ~1.26 | ~14.2 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. Data compiled from various sources. chemicalbook.com
Mass Spectrometry (MALDI-ToF, ESI-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. While standard electron ionization (EI) mass spectra for this compound are available, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) and Electrospray Ionization (ESI-MS) are particularly valuable for analyzing derivatives or studying non-covalent interactions, as they minimize fragmentation and typically show the molecular ion peak.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. For this compound and its derivatives, ESI-MS would typically involve dissolving the analyte in a polar solvent and pumping it through a heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
In the case of this compound, which has a molecular weight of approximately 209.08 g/mol , ESI-MS would be expected to produce protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capabilities of modern mass spectrometers would allow for the determination of the exact mass of these ions, confirming the elemental composition. For instance, the presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two major peaks separated by 2 Da for any bromine-containing ion.
Studies on other organic molecules, such as TEMPO derivatives, using ESI-MS have shown the detection of protonated peaks like [M+2H]⁺. nih.gov A similar behavior could be anticipated for derivatives of this compound, depending on their structure and basicity. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF): MALDI is another soft ionization technique, primarily used for large, non-volatile molecules, but it can also be applied to smaller organic compounds. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.
For this compound, MALDI-ToF analysis would provide information on the molecular weight and, in some cases, the structure of its derivatives. The resulting spectrum would be dominated by singly charged ions, simplifying interpretation. The time-of-flight analyzer separates ions based on their mass-to-charge ratio, offering high resolution and mass accuracy.
While direct MALDI-ToF data for this compound is not commonly published, the principles of the technique are broadly applicable. The choice of matrix is crucial and would be selected based on the specific properties of the analyte derivative being studied.
The standard mass spectrum of this compound, likely obtained via electron ionization (EI), shows significant fragmentation. chemicalbook.comnih.gov This provides valuable structural information, as seen in the table below.
Table 1: Selected Mass Spectrometry Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
|---|---|---|
| 55 | 80.1 - 100.0 | [C₄H₇]⁺ |
| 101 | 100.0 | [C₅H₉O₂]⁺ (Mclafferty rearrangement product) |
| 129 | 22.1 | [M - C₂H₅O]⁺ |
| 135 / 137 | 15.5 / 14.6 | [Br(CH₂)₃]⁺ / [Br(CH₂)₃]⁺ (Isotopes) |
| 163 / 165 | 17.0 / 16.3 | [M - C₂H₅O + H]⁺ / [M - C₂H₅O + H]⁺ (Isotopes) |
Data compiled from available mass spectral information. chemicalbook.comnih.gov
Advanced Characterization Methodologies
Beyond standard spectroscopic techniques, a comprehensive characterization of this compound and its derivatives often requires more advanced methodologies. These methods provide deeper insights into molecular structure, purity, and connectivity.
Hyphenated Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound. nih.gov In this technique, the compound is first separated from a mixture using a gas chromatograph. The separated components then enter a mass spectrometer, which provides detailed mass spectra for identification. This method is invaluable for both qualitative identification (by matching fragmentation patterns to spectral libraries) and quantitative analysis. The National Institute of Standards and Technology (NIST) maintains a library that includes the mass spectrum of this compound, which serves as a reference. nih.gov
For less volatile or thermally sensitive derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Using an ESI source, LC-MS allows for the separation and identification of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) methods can be developed for the analysis of this compound, often using a reverse-phase column with a mobile phase of acetonitrile and water. sielc.com For MS-compatible applications, buffers like phosphoric acid are replaced with formic acid. sielc.com
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and determining the precise connectivity of atoms, especially in complex derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the carbon chain of this compound.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule, such as confirming the connection between the valerate (B167501) chain and the ethyl ester group.
These advanced methods, when used in concert, provide an unequivocal and detailed picture of the molecular structure and purity of this compound and any synthesized derivatives, forming the bedrock of its analytical characterization.
Environmental and Safety Considerations in Research Practice
Safe Handling and Storage Protocols in Laboratory Settings
Proper handling and storage of Ethyl 5-bromovalerate are paramount to prevent accidental exposure and ensure laboratory safety. This involves the use of appropriate personal protective equipment (PPE) and adherence to specific storage conditions.
Hazard Identification and Personal Protective Equipment:
This compound is classified as a hazardous substance with specific risk factors. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and serious eye irritation, and may cause respiratory irritation nih.govsigmaaldrich.comfishersci.comthermofisher.com. Therefore, engineering controls and personal protective equipment are essential.
Engineering Controls : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors fishersci.comthermofisher.comscienceready.com.au. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the chemical is handled fishersci.com.
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is required when handling this compound. This includes:
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes sigmaaldrich.comfishersci.comfishersci.com.
Skin Protection : Protective gloves, such as nitrile gloves, and a lab coat must be worn to prevent skin contact fishersci.comscienceready.com.au. Contaminated clothing should be removed and washed before reuse fishersci.comthermofisher.com.
Respiratory Protection : If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with an appropriate cartridge may be necessary sigmaaldrich.com.
Storage Requirements:
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
Conditions : The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents fishersci.comnbinno.com. It should be kept away from heat, sparks, and open flames nbinno.com.
Containers : Store in a tightly closed container to prevent the release of vapors fishersci.comthermofisher.comnbinno.com. Some suppliers provide the chemical with silver wool as a stabilizer sigmaaldrich.com.
| Protocol | Description | Primary Hazard Addressed | Reference |
|---|---|---|---|
| Engineering Controls | Use in a well-ventilated area or chemical fume hood. Ensure access to eyewash stations and safety showers. | Respiratory Irritation (Inhalation) | fishersci.comthermofisher.comscienceready.com.au |
| Eye Protection | Wear chemical safety goggles or a face shield. | Serious Eye Irritation | sigmaaldrich.comfishersci.comfishersci.com |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. | Skin Irritation | fishersci.comscienceready.com.au |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from heat and incompatible materials. | Reactivity, Flammability | fishersci.comnbinno.com |
| Container Requirements | Keep container tightly closed. | Vapor Release, Contamination | fishersci.comthermofisher.comnbinno.com |
Waste Management and Disposal in Research
The disposal of this compound and its contaminated materials must be managed in accordance with institutional, local, and national regulations for hazardous waste. As a brominated organic compound, it falls into the category of halogenated organic waste scienceready.com.aubucknell.edu.
Waste Segregation and Collection:
Designated Containers : Halogenated organic wastes must be collected separately from non-halogenated waste streams bucknell.eduillinois.edu. Use clearly labeled, dedicated waste containers for this purpose bucknell.eduillinois.edu. The label should include the words "Hazardous Waste" and the full chemical name of the contents illinois.eduyale.edu.
Compatibility : Ensure that the waste container is made of a material compatible with the chemical. Do not mix incompatible wastes in the same container vt.edu. For instance, acids and bases should not be combined bucknell.edu.
Disposal Methods:
Incineration : The standard disposal method for halogenated organic waste is through high-temperature incineration in a licensed hazardous waste facility bucknell.edu. This process is designed to break down the compound into less harmful substances.
Professional Disposal : All chemical waste, including this compound, must be disposed of through a certified waste disposal service fishersci.comthermofisher.comscienceready.com.au. It is strictly prohibited to dispose of this chemical down the drain scienceready.com.au.
| Step | Procedure | Rationale | Reference |
|---|---|---|---|
| Segregation | Collect in a dedicated container labeled "Halogenated Organic Waste". | Prevents dangerous reactions and facilitates proper treatment. | scienceready.com.aubucknell.eduillinois.edu |
| Labeling | Clearly mark the container with "Hazardous Waste" and list all chemical contents. | Ensures safe handling and proper disposal by waste management personnel. | illinois.eduyale.edu |
| Storage of Waste | Keep waste containers tightly sealed and stored in a designated, safe area. | Minimizes vapor exposure and prevents spills. | illinois.edu |
| Final Disposal | Arrange for pickup and disposal by a licensed hazardous waste management company. | Ensures compliance with environmental regulations and proper destruction of the hazardous material. | fishersci.comthermofisher.comscienceready.com.au |
Considerations for Environmental Impact in Industrial Applications
While specific environmental fate data for this compound is not extensively detailed in readily available literature, its classification as an alkyl halide provides a basis for assessing its potential environmental impact. Halogenated organic compounds can be persistent in the environment due to their resistance to natural degradation processes ncert.nic.in.
Potential Environmental Fate:
Persistence : Like many organohalogens, this compound may resist breakdown by soil bacteria and other natural degradation mechanisms, potentially leading to its persistence in the environment ncert.nic.in.
Bioaccumulation : The physicochemical properties of related compounds suggest a potential for partitioning into sediments and accumulating in the environment nih.govresearchgate.net.
Toxicity : Alkylating agents, a class to which some alkyl halides belong, can exhibit genotoxic properties, raising concerns about their impact on ecosystems nih.gov.
Industrial Mitigation Strategies:
In an industrial context, the focus is on minimizing the release of such compounds into the environment.
Waste Treatment Technologies : Industrial facilities handling halogenated organic wastes may employ advanced treatment technologies. These can include high-temperature incineration, wet air oxidation, or chemical dechlorination to neutralize the hazardous waste stream before any discharge epa.gov.
Waste Minimization : Implementing process efficiencies and recovery systems can reduce the total volume of waste generated, which is a key principle of sustainable industrial practice epa.gov.
Regulatory Compliance : Industrial use is governed by stringent environmental regulations that dictate the permissible levels of discharge and require comprehensive waste management plans to prevent environmental contamination epa.gov.
The broader class of alkyl halides, which includes this compound, is recognized for its potential environmental and health impacts, necessitating careful management to prevent long-term ecological consequences study.com.
Future Research Directions and Emerging Opportunities for Ethyl 5 Bromovalerate
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The carbon-bromine bond in ethyl 5-bromovalerate is a key site for chemical modification, and future research will heavily focus on novel catalytic systems to activate this bond with greater efficiency and precision. A significant area of development is the use of visible-light photocatalysis. dntb.gov.uarsc.org These methods offer mild reaction conditions compared to traditional thermal methods and can generate radical intermediates that enable unique bond formations. acs.org
Emerging catalytic systems and their potential applications are outlined below:
| Catalytic System | Catalyst Example | Potential Reaction with this compound | Advantages |
| Photoredox Catalysis | Iridium complexes (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆) rsc.org | Alkenylation, Alkynylation, Hydrodebromination | Mild conditions, High chemoselectivity, Avoids harsh reagents rsc.orgacs.org |
| Transition Metal Catalysis | Palladium, Rhodium complexes | Cross-coupling reactions (e.g., C-C, C-N bond formation) | Site-selective functionalization, Construction of complex molecules mdpi.comnih.gov |
| Biocatalysis | Enzymes (e.g., dehalogenases, esterases) | Enantioselective transformations, Green synthesis pathways | High selectivity, Environmentally benign conditions, Biodegradability |
For instance, iridium-based photocatalysts have been successfully used to activate unactivated alkyl bromides for alkenylation reactions, a protocol that could be adapted for this compound to create a variety of unsaturated derivatives. rsc.org Similarly, transition-metal-catalyzed cross-coupling reactions, which are currently a cornerstone of organic synthesis, could be further optimized for substrates like this compound to enable more efficient synthesis of complex molecules. mdpi.comnih.gov The development of catalysts that can selectively functionalize the C-Br bond without affecting the ester group remains a key objective.
Expansion into New Areas of Bioactive Molecule Synthesis
This compound is an established building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its five-carbon chain with reactive handles at both ends allows for the construction of diverse molecular scaffolds. Future opportunities lie in leveraging this versatility to access novel classes of bioactive molecules, particularly complex heterocyclic systems which are prevalent in many drugs. astate.edu
The compound can be used to introduce a flexible valerate (B167501) chain into a target molecule. For example, it has been used to prepare derivatives of homocysteine. By reacting this compound with various nucleophiles (amines, thiols, etc.), a wide array of intermediates can be generated. These intermediates can then undergo further transformations, such as intramolecular cyclizations, to form heterocyclic rings like piperidines, pyrrolidines, and larger macrocycles that are of significant interest in drug discovery. The synthesis of novel five-membered heterocycles, for instance, is a prominent area of research for creating potential antibacterial and anticancer agents. astate.edu
Key growth areas include:
Novel Antibacterials and Antifungals: Using the this compound backbone to create new compounds that can overcome existing resistance mechanisms. chemimpex.com
Agrochemicals: Developing new herbicides and pesticides with improved efficacy and environmental profiles. chemimpex.com
Therapeutic Agents: Serving as a linker or key intermediate in the synthesis of molecules for a range of diseases, from metabolic disorders to oncology.
Exploration of Advanced Materials Applications
The utility of this compound extends beyond bioactive molecules into the realm of materials science. It is already employed in the production of specialized polymers, contributing to materials with enhanced flexibility and durability. chemimpex.com Future research is expected to focus on its use as a monomer or functionalizing agent for creating advanced materials with tailored properties.
One promising avenue is the synthesis of functional polymers . nih.gov The bromine atom can act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the creation of well-defined polymer architectures, such as block copolymers or polymer brushes on surfaces. The ester group, in turn, can be hydrolyzed to a carboxylic acid, providing a handle for further modification or for imparting properties like pH-responsiveness or biocompatibility. nih.gov
Potential applications include:
Biodegradable Polymers: The ester linkage in the valerate chain offers a potential site for hydrolytic or enzymatic degradation, making it a candidate for creating more environmentally friendly plastics. nih.gov
Smart Materials: Incorporation into polymers could lead to materials that respond to stimuli like pH or temperature, useful for drug delivery systems or sensors. nih.gov
Surface Modification: The reactivity of the C-Br bond can be used to graft polymer chains from surfaces, altering their properties to improve biocompatibility, lubricity, or adhesion. kmtindustrial.com
Integration of Computational Chemistry for Predictive Modeling
As the complexity of chemical synthesis grows, computational chemistry is becoming an indispensable tool for predicting reactivity and guiding experimental design. For this compound, computational methods, particularly Density Functional Theory (DFT), can provide deep insights into its reaction mechanisms. researchgate.netresearchgate.net
Future research in this area will likely focus on:
Reaction Pathway Modeling: Using DFT to map the potential energy surfaces for reactions involving this compound, such as nucleophilic substitution (Sₙ2). researchgate.net This can help in understanding reaction barriers, identifying transition states, and predicting the most favorable reaction conditions.
Catalyst Screening: Computationally screening libraries of potential catalysts (e.g., for photocatalysis or transition metal catalysis) to identify the most promising candidates before undertaking extensive experimental work.
Kinetic Parameter Prediction: Developing automated frameworks and machine learning models, often trained on DFT-calculated data, to predict reaction kinetics. researchgate.netresearchgate.netchemrxiv.org This can significantly accelerate the optimization of synthetic processes by providing accurate predictions of reaction rates under various conditions. chemistryworld.com Such models can help minimize the number of experiments needed, saving time and resources. researchgate.net
Sustainable Synthesis and Green Chemistry Innovations
In line with the global push for environmentally responsible chemical manufacturing, future research will emphasize the development of green and sustainable methods both for the synthesis of this compound itself and for its use in subsequent reactions. The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and catalysts—will be central to these innovations. researchgate.net
A key area of opportunity is the application of Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org For reactions involving this compound, such as alkylation with aqueous-soluble nucleophiles, PTC can eliminate the need for hazardous, anhydrous organic solvents, reduce reaction times, and increase yields. researchgate.netcrdeepjournal.org
Innovations are expected in the following areas:
Greener Synthesis Routes: Developing methods for producing this compound from renewable feedstocks or through more atom-economical pathways.
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids.
Catalyst Recycling: Designing catalytic systems, particularly those involving expensive transition metals, that can be easily recovered and reused.
Energy Efficiency: Utilizing energy-efficient activation methods like photocatalysis, which operates at ambient temperature, instead of energy-intensive thermal processes. acs.org
By focusing on these emerging research directions, the scientific community can expand the utility of this compound, transforming it into a key component of next-generation pharmaceuticals, advanced materials, and sustainable chemical processes.
Q & A
What are the standard synthetic routes for Ethyl 5-bromovalerate in organic chemistry?
Basic
this compound (CAS 14660-52-7) is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 5-bromovaleric acid with ethanol under acid-catalyzed esterification conditions. Alternatively, it can be prepared through alkylation reactions, such as the displacement of a leaving group (e.g., bromide) from ethyl valerate derivatives. For example, in the synthesis of mPEG-valeric acid, this compound reacts with mPEG alkoxides to form the desired product .
How can the reduction of this compound to aldehydes be optimized to avoid by-products?
Advanced
Reduction of this compound to aldehydes requires precise stoichiometry and temperature control. Diisobutylaluminum hydride (DIBAL-H) is often used in excess (4 equivalents) at −78 °C under argon to ensure complete reduction of the ester to the aldehyde while avoiding partial reduction or over-oxidation. For instance, in the synthesis of aldehyde-phosphonate 59, maintaining −78 °C prevents phosphonate decomposition and aldehyde oxidation . Quenching with anhydrous methanol and Rochelle’s salt minimizes side reactions .
What analytical techniques confirm the structure and purity of this compound?
Basic
Thin-layer chromatography (TLC) in hexanes/EtOAc (95:5) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz) are standard for structural confirmation. Mass spectrometry (MS) via APCI(+)-MS can detect molecular ions (e.g., m/z 223.1 [M+H]) for purity assessment .
How should air-sensitive intermediates derived from this compound be handled?
Advanced
Intermediates like aldehydes or phosphonates require inert atmospheres (argon or nitrogen) and low temperatures (−78 °C). For example, in the synthesis of compound 59, reactions are conducted under argon, and products are stored under at 5 °C to prevent oxidation or hydrolysis .
What is the role of this compound in synthesizing bioactive compounds?
Basic
It serves as a key alkylating agent in multi-step syntheses. For example, it alkylates amines to form amino diesters in the preparation of BAY-58-2667 derivatives and introduces valerate chains in trimethoprim-based probes for live-cell imaging .
How can researchers resolve contradictory data on reaction yields involving this compound?
Advanced
Contradictions often arise from variations in reaction conditions. For instance, DIBAL-H equivalents and temperature significantly impact reduction efficiency. Systematic optimization (e.g., adjusting equivalents from 2 to 4) and side reaction analysis (e.g., monitoring phosphite formation via TLC-MS) are critical . Cross-referencing protocols from peer-reviewed syntheses (e.g., ) helps identify optimal parameters.
What are common side reactions when using this compound, and how are they mitigated?
Basic
Common issues include ester hydrolysis under basic conditions and phosphonate decomposition. Mitigation involves using anhydrous solvents, controlled stoichiometry, and low temperatures. For example, NaH in DMF at 70 °C minimizes hydrolysis during alkylation .
What purification challenges arise with this compound-derived products?
Advanced
Sensitive intermediates (e.g., aldehydes) may degrade during column chromatography. Kugelrohr distillation is preferred for heat-labile compounds, while flash chromatography with MeOH/DCM (1:10) effectively separates polar by-products .
How is this compound applied in polymer chemistry?
Basic
It is used to synthesize mPEG-valeric acid via nucleophilic substitution, enabling the conjugation of polyethylene glycol (PEG) to peptides or proteins for enhanced solubility .
What considerations are critical for scaling up this compound-based syntheses?
Advanced
Scaling requires rigorous temperature control (e.g., cryogenic reactors for DIBAL-H reductions) and inert gas purging to prevent oxidation. Pilot-scale alkylation reactions may use flow chemistry to maintain stoichiometric precision and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
